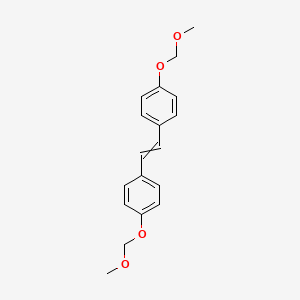
4,4'-Bis(methoxymethoxy)stilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(methoxymethoxy)stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene core structure, which consists of two benzene rings connected by an ethylene bridge. This particular compound is notable for its two methoxymethoxy groups attached to the para positions of the benzene rings. Stilbenes and their derivatives are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(methoxymethoxy)stilbene typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphonium salt, which is then reacted with an aldehyde under basic conditions to yield the desired stilbene compound. The reaction is usually carried out under an inert nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 4,4’-Bis(methoxymethoxy)stilbene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bis(methoxymethoxy)stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield stilbene quinones, while reduction produces dihydrostilbenes .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(methoxymethoxy)stilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research into its anticancer and anti-inflammatory activities has shown promising results, making it a potential candidate for drug development.
Industry: It is used in the
Eigenschaften
CAS-Nummer |
93903-84-5 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-(methoxymethoxy)-4-[2-[4-(methoxymethoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-19-13-21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14-20-2/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
GECQQMNVTATTID-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


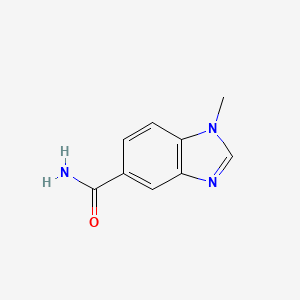
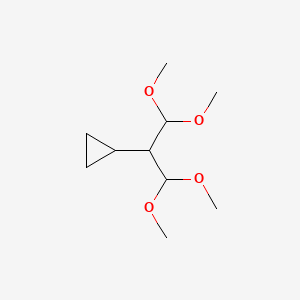
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
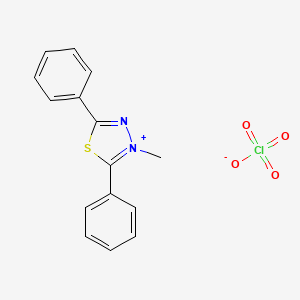
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
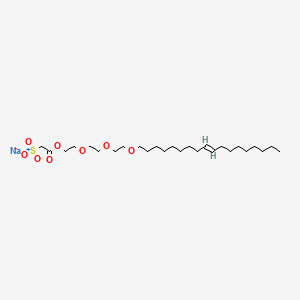
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
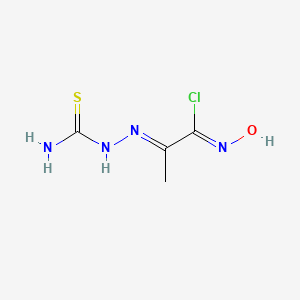
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
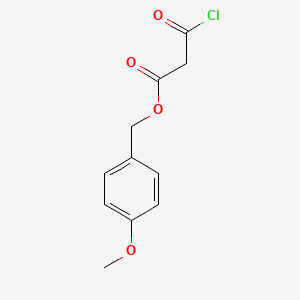
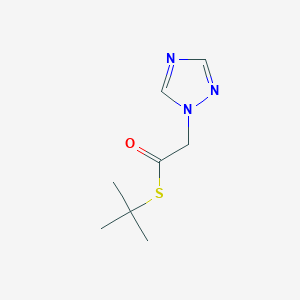
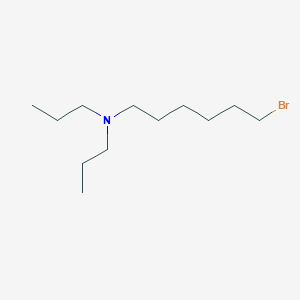
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)

